molecular formula C9H5F3N2O2 B8258222 1h-Benzimidazole-2-carboxylic acid,7-(trifluoromethyl)-

1h-Benzimidazole-2-carboxylic acid,7-(trifluoromethyl)-

Cat. No.: B8258222
M. Wt: 230.14 g/mol
InChI Key: DJUFZNQIGYCQJH-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carboxylic acid,7-(trifluoromethyl)- is a heterocyclic compound that features a benzimidazole core with a carboxylic acid group at the 2-position and a trifluoromethyl group at the 7-position. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 1H-Benzimidazole-2-carboxylic acid,7-(trifluoromethyl)- typically involves the condensation of 1,2-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions. One common method includes the reaction of 1,2-phenylenediamine with trifluoroacetic acid in the presence of a dehydrating agent . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole-2-carboxylic acid,7-(trifluoromethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Benzimidazole-2-carboxylic acid,7-(trifluoromethyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-carboxylic acid,7-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects .

Comparison with Similar Compounds

1H-Benzimidazole-2-carboxylic acid,7-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

These comparisons highlight the unique features of 1H-Benzimidazole-2-carboxylic acid,7-(trifluoromethyl)-, particularly its enhanced lipophilicity and biological activity due to the trifluoromethyl group.

Properties

IUPAC Name

4-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-2-1-3-5-6(4)14-7(13-5)8(15)16/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUFZNQIGYCQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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